2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form an intermediate, which is then reacted with 4-acetamidophenyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness
2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C20H20N6O5S2 |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[2-[(4-acetamidophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H20N6O5S2/c1-12(27)22-13-2-4-15(5-3-13)24-19(29)26-20-25-16(11-32-20)10-18(28)23-14-6-8-17(9-7-14)33(21,30)31/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,21,30,31)(H2,24,25,26,29) |
InChI Key |
LKHAPCGHXCVZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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